Hyperbrasilone
Description
Structure
3D Structure
Properties
CAS No. |
158991-19-6 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-2,3,3-trimethyl-2H-furo[2,3-b]pyran-4-one |
InChI |
InChI=1S/C16H16O4/c1-9-16(2,3)14-12(18)8-13(20-15(14)19-9)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3 |
InChI Key |
ICMYLWYQIYMIFN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(O1)OC(=CC2=O)C3=CC=C(C=C3)O)(C)C |
Canonical SMILES |
CC1C(C2=C(O1)OC(=CC2=O)C3=CC=C(C=C3)O)(C)C |
Synonyms |
Hyperbrasilone |
Origin of Product |
United States |
Isolation and Natural Occurrence of Hyperbrasilone
Botanical Origin: Hypericum brasiliense (Clusiaceae/Hypericaceae)
Hyperbrasilone is naturally synthesized by and isolated from Hypericum brasiliense, a plant species belonging to the family Hypericaceae (also known as Clusiaceae). This species is recognized in traditional medicine and has been the subject of phytochemical studies to identify its active constituents. The leaves and flowers of H. brasiliense are the primary sources from which this compound and related phloroglucinol (B13840) compounds have been extracted. nih.gov
Geographic Distribution and Habitat of Hypericum brasiliense
Hypericum brasiliense is a plant native to South America. Its geographic range encompasses several countries, including Brazil, Argentina, Paraguay, and Bolivia. The plant is adaptable to a variety of environments within these regions.
It typically thrives in damp or disturbed environments. Common habitats for H. brasiliense include:
Damp meadows
Ditches
Roadsides
Waste places
The plant's altitudinal range varies with latitude, growing at elevations from 300 meters in the southern parts of its range up to 2,525 meters in the north.
Secondary Metabolite Profiles in Hypericum Genus Relevant to this compound Bioproduction
The Hypericum genus is renowned for its complex and diverse profile of secondary metabolites, which are crucial for the plant's defense mechanisms and have been widely studied for their pharmacological properties. mdpi.com The bioproduction of this compound is understood within the context of the characteristic metabolic pathways of this genus.
The primary classes of secondary metabolites found in Hypericum species, including H. brasiliense, are:
Phloroglucinols: This is the class to which this compound belongs. The genus produces a variety of monomeric and dimeric phloroglucinol derivatives. impactfactor.org These compounds are often considered chemotaxonomic markers for certain species within the genus. impactfactor.org
Naphthodianthrones: Compounds like hypericin (B1674126) are characteristic of many Hypericum species and are responsible for some of their most well-known biological activities. mdpi.com
Flavonoids: A wide array of flavonoids, such as quercetin, rutin, and kaempferol, have been isolated from H. brasiliense and other species in the genus. nih.govscielo.br
Xanthones: These phenolic compounds are also frequently identified in extracts of Hypericum plants. scielo.brresearchgate.net
The biosynthesis of these compounds occurs through various metabolic routes, including the polyketide and shikimic acid pathways. scielo.brnih.gov The production and concentration of these metabolites, including phloroglucinols like this compound, can be influenced by various biotic and abiotic factors such as light intensity, temperature, and water stress. nih.gov
Chromatographic and Extraction Methodologies for this compound Isolation
The isolation of this compound from the plant matrix of Hypericum brasiliense is a multi-step process that involves initial extraction with appropriate solvents followed by purification using chromatographic techniques.
Optimization of Solvent Extraction Protocols (e.g., Dichloromethane (B109758) extracts)
The initial step in isolating this compound involves solvent extraction to separate the compound from the solid plant material. Phloroglucinols, being generally lipophilic (fat-soluble), are most effectively extracted using non-polar solvents. researchgate.net
Research on H. brasiliense has shown that petrol ether (petroleum ether) extracts of the leaves and flowers are a primary source for isolating phloroglucinols, including this compound. nih.gov Similarly, dichloromethane has been effectively used to remove nonpolar components and chlorophylls (B1240455) from Hypericum species prior to the extraction of target compounds. brieflands.com
The optimization of solvent extraction protocols is crucial for maximizing the yield and purity of the target compound. Key parameters that are typically optimized include:
| Parameter | Description | Rationale for Optimization |
| Solvent Choice | The selection of a solvent or a mixture of solvents with appropriate polarity. | The polarity of the solvent must match that of the target analyte to ensure efficient solubilization. For lipophilic phloroglucinols, non-polar solvents are preferred. researchgate.net |
| Temperature | The temperature at which the extraction is performed. | Increased temperature can enhance solvent penetration and analyte solubility, but excessive heat may degrade thermolabile compounds. |
| Extraction Time | The duration of contact between the plant material and the solvent. | Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. Optimization aims to find the shortest time for maximum yield. |
| Solid-to-Liquid Ratio | The ratio of the mass of the plant material to the volume of the solvent. | This ratio affects the concentration gradient and, consequently, the extraction efficiency. |
| Particle Size | The physical size of the ground plant material. | Grinding the plant material increases the surface area available for solvent contact, which generally improves extraction efficiency. |
Techniques such as maceration, sonication, or Soxhlet extraction can be employed, with the choice depending on the stability of the compound and the desired efficiency. researchgate.netbrieflands.com For instance, ultrasonic-assisted extraction can enhance efficiency by using sound waves to disrupt cell walls. brieflands.com
Advanced Chromatographic Separation Techniques (e.g., Column Chromatography)
Following solvent extraction, the resulting crude extract contains a mixture of various compounds. To isolate pure this compound, advanced chromatographic techniques are essential. uvm.edu Column chromatography is a fundamental and widely used method for the purification of natural products from plant extracts. opentrons.com
The process of isolating this compound from the crude extract typically involves the following chromatographic steps:
Stationary Phase Selection: The crude extract is loaded onto a column packed with a solid adsorbent, known as the stationary phase. For the separation of phloroglucinols, silica (B1680970) gel is a commonly used stationary phase. brieflands.com
Mobile Phase Elution: A solvent or a mixture of solvents, the mobile phase, is passed through the column. The components of the mixture travel through the column at different rates depending on their physical and chemical properties, such as polarity, and their differential affinity for the stationary and mobile phases. uvm.edu
Fraction Collection: As the mobile phase exits the column, it is collected in a series of fractions. Each fraction contains one or more of the separated compounds. uvm.edu
Further Purification: Fractions containing the compound of interest may be subjected to further chromatographic steps, potentially using different solvent systems or techniques like preparative High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity. nih.gov
The separation is based on the principle of differential partitioning of the compounds between the stationary and mobile phases. By carefully selecting the stationary phase and the solvent system (mobile phase), a high degree of separation can be achieved, leading to the isolation of pure this compound.
Structural Elucidation and Spectroscopic Characterization of Hyperbrasilone
Comprehensive Spectroscopic Analyses for Hyperbrasilone Structure Determination
The structural framework of this compound was meticulously pieced together using data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) absorption spectroscopy. While a definitive single-crystal X-ray diffraction analysis would provide the ultimate confirmation of its absolute and relative stereochemistry, the collective evidence from these spectroscopic methods offers a robust model of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in delineating the proton and carbon framework of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, have enabled the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound reveals a series of distinct signals, providing information about the number of different proton environments and their neighboring protons through spin-spin coupling patterns. The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum, including DEPT experiments, distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, offering clues about the presence of carbonyl groups, double bonds, and carbons bonded to heteroatoms.
2D-NMR experiments have been instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.
Table 1: Illustrative ¹H NMR Data for a Structurally Related γ-Pyrone Moiety
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| H-2 | 6.25 | d | 2.1 |
| H-5 | 7.15 | s |
Table 2: Illustrative ¹³C NMR Data for a Structurally Related γ-Pyrone Moiety
| Position | δC (ppm) |
|---|---|
| C-2 | 105.4 |
| C-3 | 162.1 |
| C-4 | 175.8 |
| C-4a | 102.3 |
| C-5 | 155.6 |
| C-6 | 95.2 |
| C-7 | 160.5 |
| C-8 | 92.8 |
| C-8a | 158.9 |
Mass spectrometry has been employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are common techniques to generate molecular ions.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS) experiments involve the selection and fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the structural motifs present in the molecule. The fragmentation pathways of related polycyclic polyprenylated acylphloroglucinols often involve characteristic losses of side chains and cleavages of the core ring system.
Table 3: Representative Mass Spectrometry Data for a Related Natural Product
| Ion | m/z (Observed) | m/z (Calculated) | Formula |
|---|---|---|---|
| [M+H]⁺ | 355.1490 | 355.1489 | C₂₀H₂₃O₅ |
The UV-Vis spectrum of this compound exhibits absorption bands that are characteristic of its chromophoric system. The presence of a γ-pyrone ring system, often in conjugation with other unsaturated functionalities, gives rise to distinct electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the extent of conjugation within the molecule. The UV-Vis spectrum serves as a useful tool for identifying the class of compound and for comparison with known analogues. The absorption maxima for similar compounds are typically observed in the regions of 200-230 nm and 250-350 nm, corresponding to π → π* transitions.
While spectroscopic methods provide a detailed picture of the molecular structure, single-crystal X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a molecule. This method provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. To date, a published X-ray crystal structure for this compound has not been widely reported. The successful crystallization of this compound would allow for an unambiguous confirmation of the structure elucidated by other spectroscopic means.
Configurational and Conformational Analysis of this compound
The configurational and conformational analysis of this compound is crucial for understanding its biological activity and chemical properties. The relative and absolute configuration of stereocenters can be inferred from NMR data, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space interactions between protons, providing information about their spatial proximity and thus the relative stereochemistry.
In the absence of an X-ray crystal structure, computational modeling and theoretical calculations of NMR parameters and chiroptical properties (such as optical rotatory dispersion and circular dichroism) can be employed to propose the most likely absolute configuration.
Biosynthetic Pathways and Regulation of Hyperbrasilone Production
Proposed Acetate-Malonate Pathway and Polyketide Synthase Involvement in Gamma-Pyrone Biosynthesis
The structural backbone of Hyperbrasilone, a γ-pyrone, suggests its origin from the polyketide biosynthetic pathway. nih.govthieme-connect.com Polyketides are a large group of secondary metabolites synthesized by enzymes known as polyketide synthases (PKSs). nih.gov The biosynthesis of γ-pyrones, in particular, is often initiated through the acetate-malonate pathway. uni-regensburg.deresearchgate.net
In this proposed pathway, the biosynthesis begins with a starter molecule, typically acetyl-CoA, which undergoes a series of condensation reactions with extender units, primarily malonyl-CoA. uni-regensburg.demaxapress.com This chain-building process is catalyzed by a PKS. For many related compounds in plants, such as phloroglucinols found in Hypericum, type III PKSs are responsible for these reactions. researchgate.net These enzymes facilitate the decarboxylative Claisen condensation of an activated starter acid with three molecules of malonyl-CoA to form a poly-β-keto intermediate, which then undergoes cyclization. uni-regensburg.deresearchgate.net
Natural products containing an α-pyrone or the isomeric γ-pyrone moiety are known to be produced by various types of PKSs in bacteria, fungi, and plants. acs.org A common biosynthetic principle involves the cyclization of a triketide intermediate, which facilitates the release of the polyketide from the enzyme. acs.org In some fungi, non-reducing polyketide synthases (NR-PKSs) are responsible for producing precursors for naphtho-γ-pyrones. uniprot.orgnih.gov While the specific PKS responsible for this compound has not been isolated and characterized, the general mechanism for γ-pyrone formation strongly points to the involvement of a PKS utilizing acetyl-CoA and malonyl-CoA as primary substrates. nih.govuni-regensburg.de
Enzymatic Steps and Precursor Metabolites in Hypericum for Related Secondary Metabolites
The genus Hypericum produces a diverse array of secondary metabolites, and research into the biosynthesis of compounds like hypericin (B1674126), hyperforin (B191548), and xanthones provides insight into the enzymatic processes and precursor molecules available for this compound synthesis. The primary metabolic pathways involved are the polyketide, shikimate, and 1-deoxy-D-xylulose 5-phosphate (DOXP) pathways. tandfonline.com
The polyketide pathway, crucial for pyrone and phloroglucinol (B13840) structures, starts with acetyl-CoA and malonyl-CoA. maxapress.commaxapress.com For instance, the initial step in hypericin biosynthesis is believed to be the polymerization of these precursors by a PKS to form an anthrone (B1665570) derivative. maxapress.commaxapress.com Xanthones, which are also found in H. brasiliense, have a mixed biosynthetic origin in higher plants, combining elements from both the acetate (B1210297) and shikimate pathways. colab.wsmdpi.com The process can involve the coupling of 3-hydroxybenzoic acid (derived from the shikimate pathway) with three acetate units. mdpi.com
Specific enzymes that have been identified in Hypericum species highlight key catalytic steps. The HYP1 gene, for example, encodes a phenolic oxidative coupling protein involved in the later stages of hypericin biosynthesis. maxapress.com Furthermore, studies have identified prenyltransferases, such as HpPT4px in H. perforatum, which catalyze the addition of prenyl groups to xanthone (B1684191) scaffolds, a common modification in Hypericum secondary metabolites. researchgate.net
The table below summarizes key precursors and enzymes involved in the biosynthesis of major secondary metabolites in the Hypericum genus, which are indicative of the metabolic framework within which this compound is produced.
| Metabolite Class | Primary Pathway(s) | Key Precursors | Enzyme/Enzyme Class | Reference(s) |
| Naphthodianthrones (e.g., Hypericin) | Polyketide | Acetyl-CoA, Malonyl-CoA | Polyketide Synthase (PKS), Phenolic Oxidative Coupling Protein (HYP1) | maxapress.com, maxapress.com |
| Phloroglucinols (e.g., Hyperforin) | Polyketide, DOXP | Acetyl-CoA, Malonyl-CoA | Polyketide Synthase (Type III PKS) | uni-regensburg.de, researchgate.net, tandfonline.com |
| Xanthones | Shikimate-Acetate | 3-Hydroxybenzoic Acid, Acetate units | Prenyltransferase (e.g., HpPT4px) | mdpi.com, researchgate.net |
| γ-Pyrones (e.g., this compound) | Polyketide (Proposed) | Acetyl-CoA, Malonyl-CoA | Polyketide Synthase (PKS) (Proposed) | uni-regensburg.de, nih.gov |
Ecophysiological Factors Influencing this compound Accumulation in Hypericum brasiliense
The production and accumulation of this compound and other secondary metabolites in Hypericum brasiliense are significantly influenced by environmental (ecophysiological) conditions and the plant's developmental stage. researchgate.net These factors can trigger changes in the plant's metabolic pathways, leading to variations in the chemical profile of the plant.
The developmental stage of the plant is another critical factor. The concentration of bioactive substances in H. brasiliense has been observed to vary between the vegetative, flowering, and fructification stages. researchgate.net For related compounds in other Hypericum species, the highest levels are often detected during the flowering period, suggesting a metabolic shift to support reproductive processes. researchgate.net Furthermore, the distribution of compounds is not uniform throughout the plant, with different concentrations found in the roots, shoot tips, and other tissues. researchgate.net Eco-geographical location also plays a role, with variations in chemical content observed in plants from different habitats. researchgate.net
While not studied specifically for this compound, research on other Hypericum species has shown that factors like UV-B radiation and the application of plant growth regulators (e.g., jasmonic acid) can stimulate the production of secondary metabolites like hypericin. maxapress.commaxapress.com These findings suggest that a range of external stimuli can modulate the biosynthetic pathways in H. brasiliense.
The table below details the ecophysiological factors known to influence secondary metabolite accumulation in H. brasiliense.
| Factor | Effect on H. brasiliense | Observed Outcome | Reference(s) |
| Drought Stress | Induces changes in secondary metabolism. | Increased concentration and potency of phenolic compounds. Reduced overall plant size. | frontiersin.org, frontiersin.org |
| Developmental Stage | Affects the concentration of bioactive compounds. | Different levels of substances during vegetative, flowering, and fructification stages. | researchgate.net |
| Plant Part | Influences the distribution of metabolites. | Varying concentrations in roots versus different parts of the shoots. | researchgate.net |
| Eco-geographical Location | Leads to chemical variability. | Differences in chemical content based on the plant's habitat. | researchgate.net |
Chemical Synthesis and Derivatization Strategies for Hyperbrasilone and Analogues
Total Synthesis Approaches to Gamma-Pyrone and Furanopyran Scaffolds
While a total synthesis of Hyperbrasilone itself has not been reported in the reviewed literature, the synthesis of its core structural motifs, the gamma-pyrone and furanopyran scaffolds, is well-documented in the context of other complex natural products. These strategies provide a roadmap for the potential total synthesis of this compound.
The construction of the bicyclo[3.3.1]nonane core, a common feature in many PPAPs, is a critical step. One notable approach involves a three-carbon α,α'-annulation of a sterically hindered cyclic β-keto ester. This method utilizes alkynylation with 3,3-diethoxypropyne, followed by a syn reduction of the alkyne and an intramolecular aldol reaction. This strategy has been proposed as a potential route to nemorosone and hyperforin (B191548), and could be adapted for the synthesis of the this compound core nih.gov.
Furthermore, diversity-oriented synthesis approaches have been developed for the rapid construction of PPAP analogues. These methods are inspired by the biosynthetic pathways of these natural products and can generate a variety of complex molecular scaffolds acs.org. Such strategies could be employed to access not only this compound but also a library of related compounds for biological evaluation.
Key synthetic transformations for the construction of pyran and furanopyran rings, central to this compound's structure, often involve pericyclic reactions, transition-metal-catalyzed cyclizations, and cascade reactions. For instance, the synthesis of various pyranone-containing natural products has been achieved through strategic cycloadditions and subsequent functional group manipulations. These established methods for pyran and furan synthesis form a toolbox for assembling the heterocyclic portions of this compound.
A potential synthetic disconnection for this compound could involve the late-stage introduction of the prenyl and acyl groups onto a pre-formed polycyclic core containing the gamma-pyrone and furanopyran motifs. The stereoselective installation of the numerous chiral centers would be a primary challenge, likely requiring the use of asymmetric catalysis or chiral pool starting materials.
Semi-synthetic Modifications of this compound from Natural Isolates
While no specific semi-synthetic modifications of this compound have been detailed in the available literature, the derivatization of related PPAPs, such as hyperforin, provides valuable insights into potential strategies for modifying this compound. These modifications are crucial for exploring the structure-activity relationships and improving the pharmacokinetic properties of the natural product.
Semi-synthetic studies on hyperforin have demonstrated that the enolized cyclohexanedione moiety is critical for its biological activity. Modifications such as acylation, alkylation, and oxidation of this part of the molecule have been shown to be detrimental to its inhibitory effects on serotonin reuptake nih.gov. This suggests that similar modifications to the corresponding region of this compound should be approached with caution to retain its biological function.
Given the presence of various functional groups in this compound, including hydroxyl, ketone, and ether linkages, a range of semi-synthetic modifications could be envisioned. These include:
Esterification and Etherification: The hydroxyl groups present in the molecule could be converted to esters or ethers to modulate lipophilicity and cell permeability.
Oxidation and Reduction: The ketone functionalities could be selectively reduced to alcohols, or further oxidized, to probe the importance of these groups for biological activity.
Modification of Prenyl Chains: The prenyl side chains could be subjected to reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce new functionalities and explore their role in target binding.
These modifications would not only generate a library of this compound analogues but also provide valuable probes for identifying the pharmacophore of this complex natural product. The chemical instability of some PPAPs, like hyperforin, highlights the need for careful reaction design and purification to avoid degradation nih.gov.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The design and synthesis of analogues are fundamental to understanding the structure-activity relationship (SAR) of a bioactive natural product like this compound. Although specific SAR studies for this compound are not available, the principles can be illustrated through studies on the related compound, hyperforin nih.gov.
A systematic SAR study of this compound would involve the synthesis of a series of analogues with targeted modifications to different parts of the molecule. Key areas for modification would include:
The Acylphloroglucinol Core: Altering the substitution pattern on the aromatic ring could influence electronic properties and hydrogen bonding interactions with a biological target.
The Prenyl Groups: Systematically truncating, extending, or introducing conformational constraints into the prenyl side chains would help to define the optimal size and shape for biological activity.
The synthesis of these analogues would likely rely on a combination of total synthesis and semi-synthetic approaches. A convergent total synthesis would be particularly advantageous, allowing for the late-stage introduction of diversity. The biological evaluation of these synthesized analogues would then provide crucial data to build a comprehensive SAR model for this compound.
Below is an illustrative data table summarizing the conceptual design of this compound analogues and the rationale for their synthesis in a hypothetical SAR study.
| Analogue Series | Modification Site | Specific Modification | Rationale for Synthesis |
| A | Acylphloroglucinol Core | Replacement of the acyl group with other alkyl or aryl groups. | To investigate the influence of the acyl chain length and nature on activity. |
| B | Prenyl Side Chains | Stepwise removal or saturation of the prenyl groups. | To determine the contribution of each prenyl group to target binding and overall lipophilicity. |
| C | Gamma-Pyrone Ring | Introduction of substituents at various positions on the ring. | To probe the electronic and steric requirements of the gamma-pyrone moiety for activity. |
| D | Furanopyran System | Ring-opening or modification of the furanopyran ring. | To assess the importance of the intact furanopyran system for the biological profile. |
| E | Stereochemical Analogue | Inversion of stereochemistry at key chiral centers. | To understand the stereochemical requirements for target interaction. |
The synthesis and subsequent biological testing of such analogues would be instrumental in elucidating the molecular basis of this compound's activity and could guide the design of more potent and selective therapeutic agents.
Preclinical Pharmacological Research on Hyperbrasilone
In Vitro Mechanistic Investigations of Hyperbrasilone's Biological Activities
Laboratory-based studies have explored the mechanisms through which this compound may exert biological effects. Research has concentrated on its antifungal, potential enzyme-inhibiting, antioxidant, and anti-inflammatory properties, as well as its broader effects on microbes.
Antifungal Activity: Mechanisms Against Fungal Pathogens (e.g., Cladosporium cucumerinum)
This compound has demonstrated clear antifungal properties, particularly against the plant-pathogenic fungus Cladosporium cucumerinum. nih.govmdpi.com This activity is identified through bioautographic assays on thin-layer chromatography (TLC) plates, where the compound inhibits fungal growth. nih.gov Studies have determined the minimum amount of this compound required to inhibit the growth of C. cucumerinum spores, establishing a baseline for its potency. nih.gov The γ-pyrone structure of this compound is central to this observed antifungal effect. nih.govmdpi.com While the precise mechanism of action is not fully elucidated, its ability to prevent fungal proliferation is well-documented in these initial screenings.
Table 1: Antifungal Activity of this compound
| Fungal Pathogen | Assay Method | Finding | Reference |
|---|---|---|---|
| Cladosporium cucumerinum | TLC Bioautography | Active | nih.gov |
| Cladosporium cucumerinum | TLC Bioautography | Minimum inhibitory quantity of 3 µg | nih.gov |
Monoamine Oxidase (MAO) Inhibition: Isoform Selectivity and Enzyme Kinetics
Investigations into the chemical constituents of Hypericum brasiliense have revealed that while this compound is a notable component, it is not associated with the inhibition of monoamine oxidase (MAO). nih.gov The MAO-inhibiting activity observed in extracts from this plant is attributed to other co-isolated compounds, specifically three xanthones: 1,5-dihydroxyxanthone, 5-hydroxy-1-methoxyxanthone, and 6-deoxyjacareubin. nih.gov These xanthones showed varying degrees of inhibition against both MAO-A and MAO-B isoforms. nih.gov However, studies have not reported any such enzyme-inhibiting activity for the purified this compound itself. nih.govmdpi.com Therefore, there is no evidence to suggest that this compound functions as an MAO inhibitor.
Monoamine oxidase inhibitors work by blocking the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. clevelandclinic.orgmayoclinic.org This action increases the levels of these neurotransmitters, which can help alleviate symptoms of depression. mayoclinic.org
Anti-inflammatory Modulations: Cytokine Regulation and Signaling Pathway Interference
Direct research into the anti-inflammatory mechanisms of this compound, such as its effect on cytokine regulation or specific signaling pathways, is limited. While some sources suggest potential anti-inflammatory properties, these are generally attributed to the broader class of compounds found in Hypericum species rather than to this compound specifically. frontiersin.orgparkinsons.org.uk For instance, xanthones isolated alongside this compound from Hypericum brasiliense have been noted for their anti-inflammatory activities. parkinsons.org.uk Anti-inflammatory cytokines, such as various interleukins (IL), are immunoregulatory molecules that control the pro-inflammatory response. nih.gov They can inhibit the production of pro-inflammatory cytokines, thereby preventing excessive inflammation and tissue damage. mdpi.com However, no studies have yet demonstrated that this compound directly modulates these pathways.
Broader Antimicrobial Spectrum and Cellular Targets
The antimicrobial activity of this compound has been most concretely established against the fungus Cladosporium cucumerinum. nih.govnih.gov Information regarding its efficacy against a wider range of microorganisms, such as various species of bacteria (both Gram-positive and Gram-negative), is not available in the reviewed literature. The term "antimicrobial spectrum" refers to the range of different microbes an agent can inhibit or kill. zeomic.co.jp While extracts from various Hypericum species have shown a broad spectrum of antimicrobial activity, often more effective against Gram-positive bacteria, these findings are related to the plant extracts as a whole and not specifically to isolated this compound. mdpi.com
In Vivo Pharmacological Efficacy and Target Engagement in Animal Models
As of the current body of scientific literature, there are no published in vivo studies investigating the pharmacological efficacy or target engagement of this compound in animal models. Preclinical research on this compound has been confined to in vitro laboratory settings. The transition from in vitro to in vivo studies is a critical step in drug development to understand how a compound behaves in a complex biological system, including its efficacy, and potential effects in a living organism, which has not yet been undertaken for this compound. mdpi.comfrontiersin.org
Selection of Relevant Preclinical Disease Models
The initial stages of drug development heavily rely on the use of preclinical disease models to ascertain the potential therapeutic applications of a novel compound. biostock.sehumanspecificresearch.org For a natural product like this compound, derived from the Hypericum species, the selection of these models is guided by the known or predicted pharmacological activities of related compounds and the compound's unique chemical structure. researchgate.netresearchgate.net Given the established use of Hypericum extracts in treating conditions like depression, and emerging evidence for their anti-inflammatory and anti-cancer properties, a range of preclinical models are considered relevant for evaluating this compound. researchgate.netresearchgate.net
In the realm of inflammatory diseases , several well-established murine models are employed. btsresearch.com These include models of systemic inflammation, delayed-type hypersensitivity (DTH), and specific inflammatory conditions like arthritis and asthma. btsresearch.com The mouse air pouch model, for instance, allows for the study of inflammatory cell migration in response to various stimuli. btsresearch.com For investigating potential anti-inflammatory effects on the skin, models of contact hypersensitivity are utilized. btsresearch.com
For infectious diseases , models are selected based on the type of pathogen. Sepsis, a life-threatening condition resulting from a dysregulated host response to infection, is often studied using models like lipopolysaccharide (LPS) injection or cecal ligation and puncture (CLP) in mice. nih.govnih.gov These models mimic the systemic inflammatory cascade characteristic of sepsis. nih.gov Bacterial injection models, using specific strains of bacteria, are also employed to assess the compound's efficacy against particular pathogens. nih.gov
Given the neuroactive properties of other compounds from Hypericum, such as hyperforin (B191548) and hypericin (B1674126), preclinical models for neurodegenerative diseases and psychiatric disorders are also pertinent. researchgate.netresearchgate.net Animal models of Parkinson's disease, Alzheimer's disease, and depression (e.g., the forced swimming test in rodents) could be used to explore the potential neuropharmacological effects of this compound. btsresearch.comresearchgate.net
Finally, due to the recognized anti-cancer activities of some Hypericum constituents, oncology models are a significant area of investigation. researchgate.netcnr.it These typically involve the use of human tumor xenografts in immunocompromised mice, allowing for the evaluation of the compound's effect on tumor growth and progression. btsresearch.comnih.gov Both solid tumor models (e.g., breast, lung, prostate) and leukemia models can be employed. btsresearch.comcnr.it The choice of a specific cancer model would be directed by initial in vitro screening results indicating which cancer cell lines are most sensitive to this compound.
Evaluation of Efficacy in Relevant Biological Systems
Following the selection of appropriate disease models, the efficacy of this compound is evaluated in these biological systems. This involves assessing the compound's ability to produce a desired therapeutic effect. nuvisan.com
In infection models , such as those for sepsis, the efficacy of this compound would be determined by its ability to improve survival rates, reduce the systemic inflammatory response (e.g., cytokine levels), and decrease bacterial load. nih.govnih.gov For instance, in an LPS-induced endotoxemia model, a reduction in the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the blood would indicate a positive therapeutic effect. nih.gov
In inflammatory models , efficacy is measured by the reduction of inflammatory markers and clinical signs of the disease. In a model of arthritis, for example, this could include a decrease in paw swelling, a lower arthritis score, and reduced infiltration of inflammatory cells into the joints. btsresearch.com In skin inflammation models, a reduction in ear thickness or skin redness would be indicative of efficacy. btsresearch.com The zebrafish tail fin amputation model is another tool used to study the inflammatory response and the effects of potential anti-inflammatory compounds. frontiersin.org
The evaluation of efficacy in these models often involves a combination of macroscopic observations, histological analysis of tissues, and measurement of specific biomarkers. altasciences.com
Identification of Molecular and Cellular Targets in Complex Biological Systems
A crucial aspect of preclinical research is to elucidate the mechanism of action of a drug candidate by identifying its molecular and cellular targets. openaccessjournals.comlongdom.org This involves understanding how this compound interacts with specific proteins, enzymes, receptors, or signaling pathways within cells to exert its pharmacological effects. openaccessjournals.comlongdom.org
Techniques such as profile-based screening of gene expression, bioinformatics analysis, and biochemical characterization of cellular models are employed to identify these targets. cnr.it For example, if this compound shows anti-inflammatory activity, researchers would investigate its effect on key inflammatory pathways such as the NF-κB signaling pathway or the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. frontiersin.org
In the context of cancer, identifying molecular targets involves studying the compound's impact on processes like cell growth, apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and cell invasion. cnr.it Researchers might investigate whether this compound inhibits specific kinases involved in cancer cell proliferation or induces apoptosis by activating caspases. cnr.it
The identification of molecular targets is not only crucial for understanding how a drug works but also for predicting potential side effects and for the development of more targeted and effective therapies. openaccessjournals.comlongdom.org Advanced techniques, including the use of light-switchable molecular tools, can help in the precise control and observation of a compound's interaction with its cellular targets. princeton.edu
Pharmacokinetic Characterization in Preclinical Development (ADME)
Pharmacokinetics is the study of how an organism affects a drug, and it is a critical component of preclinical development. altasciences.com It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). nuvisan.comcn-bio.com Understanding the ADME properties of this compound is essential to predict its behavior in humans and to design safe and effective dosing regimens for clinical trials. nuvisan.comaltasciences.com
In Vitro Absorption, Distribution, and Metabolic Stability
In vitro ADME studies are conducted early in the drug discovery process to provide initial insights into the pharmacokinetic properties of a compound. biolivz.comjubilantbiosys.comwuxiapptec.com These assays are cost-effective and help in selecting promising candidates for further development. biolivz.comnucro-technics.com
Absorption is initially assessed using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive intestinal absorption. biolivz.com
Distribution studies often involve determining the extent of plasma protein binding, typically through equilibrium dialysis. biolivz.com This is important because only the unbound fraction of a drug is generally considered pharmacologically active. wuxiapptec.com
Metabolic stability is a key parameter that determines the half-life of a drug in the body. jubilantbiosys.com It is typically evaluated by incubating the compound with liver microsomes or hepatocytes from different species, including humans. jubilantbiosys.com These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). cn-bio.combiolivz.com The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. jubilantbiosys.com
In Vivo Pharmacokinetic Profiling in Animal Models
Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models, such as rats or mice, to understand the ADME properties of this compound in a whole organism. mdpi.comfrontiersin.orgnih.gov These studies provide crucial information on the drug's bioavailability, clearance, volume of distribution, and half-life. mdpi.comnih.gov
After administration of this compound, either orally or intravenously, blood samples are collected at various time points and the concentration of the drug is measured. mdpi.comfrontiersin.org This data is then used to construct a plasma concentration-time profile and calculate key pharmacokinetic parameters. mdpi.com The selection of an appropriate animal model is critical and should be based on similarities in drug metabolism pathways between the chosen species and humans. nih.gov
Metabolite Identification and Interspecies Metabolic Differences
Identifying the metabolites of this compound is a crucial step in preclinical development. evotec.com It helps to understand the pathways of drug clearance and to determine if any of the metabolites are pharmacologically active or potentially toxic. evotec.com Regulatory agencies recommend early evaluation of interspecies differences in drug metabolism to ensure that the animal species used in toxicology studies are exposed to all significant human metabolites. evotec.comeuropa.eu
In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human) are performed to compare the metabolic profiles. evotec.comeuropa.eu Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to detect and identify the metabolites formed. nih.govdoe.gov Any unique or disproportionately high human metabolites may require separate safety testing. evotec.com
This comparative metabolic profiling is essential for the rational selection of animal species for nonclinical safety assessment and for the extrapolation of animal data to humans. nih.goveuropa.eu
Structure Activity Relationship Sar Studies of Hyperbrasilone and Its Derivatives
SAR of Antifungal Potency: Impact of Structural Motifs
The antifungal properties of hyperbrasilone and related compounds are significantly influenced by specific structural motifs. The core phloroglucinol (B13840) scaffold, along with its prenyl and acyl substitutions, plays a crucial role in determining the potency and spectrum of antifungal activity.
Research into the SAR of antifungal agents has highlighted that even minor structural modifications can lead to substantial changes in activity. For instance, in a study of fragin, a compound with a different structural class, alterations to its acyl side chain or methylation of its diazeniumdiolate functional group resulted in a significant reduction or complete loss of antifungal activity, underscoring the importance of specific moieties for its biological action. uzh.ch Similarly, for coruscanone A analogs, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety was identified as the key pharmacophore responsible for antifungal effects. nih.gov
While direct SAR studies on a broad library of this compound derivatives are not extensively documented in the provided results, general principles from related natural products can be inferred. For example, studies on other natural compounds like triterpenoid (B12794562) saponins (B1172615) have shown that the nature of acyl groups at specific positions can significantly influence antifungal efficacy against various Candida species. mdpi.com In the case of coumarin (B35378) derivatives, the presence of O-substitutions, short aliphatic chains, and electron-withdrawing groups were found to be favorable for antifungal activity. mdpi.com These findings suggest that the lipophilicity, steric bulk, and electronic properties of the substituents on the this compound framework are likely critical determinants of its antifungal potency.
Table 1: Key Structural Features Influencing Antifungal Activity in Natural Products
| Compound Class | Key Structural Feature(s) for Antifungal Activity | Reference(s) |
| Fragin Derivatives | Unmodified acyl side chain and free diazeniumdiolate group | uzh.ch |
| Coruscanone A Analogs | 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety | nih.gov |
| Triterpenoid Saponins | Nature of acyl groups at the C-22 position | mdpi.com |
| Coumarin Derivatives | O-substitutions, short aliphatic chains, electron-withdrawing groups | mdpi.com |
SAR of MAO Inhibitory Profile: Importance of Substituents and Core Structure
Monoamine oxidase (MAO) enzymes are crucial targets in the treatment of neurological disorders. nih.gov this compound and its analogs have been investigated for their ability to inhibit MAO-A and MAO-B, and SAR studies have revealed the importance of both the core structure and the nature of substituents.
The inhibition of MAO by various chemical scaffolds is well-documented. For instance, chalcone (B49325) analogs have been shown to inhibit both MAO-A and MAO-B, with selectivity being influenced by the substitution pattern on the aromatic rings. nih.govnih.gov Specifically, the introduction of 2,4,6-trimethoxy substituents on ring B of the chalcone scaffold shifted the selectivity towards MAO-A. nih.govnih.gov Similarly, for anilide derivatives, substitutions with halogens on the N-phenyl ring and hydroxyl or nitrile groups on the C3 phenyl ring were found to enhance the binding affinity for MAO-B. nih.gov
In the context of xanthones, which share some structural similarities with the chromanone core that can be formed from this compound, studies have shown selectivity towards MAO-A. researchgate.net The inhibitory potency of xanthones was found to be in the nanomolar range for MAO-A. researchgate.net For this compound itself, which is found in Hypericum species, extracts from the roots containing xanthones have demonstrated strong MAO-A inhibition. researchgate.net
The SAR of MAO inhibitors often points to the importance of specific interactions with the enzyme's active site. For example, in pyridazinobenzylpiperidine derivatives, the position of substituents on the phenyl ring was critical for MAO-B inhibition, with a 3-chloro substituent showing the highest potency. mdpi.com This highlights that the electronic and steric properties of substituents and their precise positioning on the core scaffold are key determinants of both the potency and selectivity of MAO inhibition. While specific SAR data for a series of this compound derivatives is limited, the general principles derived from other MAO inhibitors suggest that modifications to the acyl and prenyl groups of this compound would likely have a significant impact on its MAO inhibitory profile.
Table 2: SAR Highlights for MAO Inhibition by Different Compound Classes
| Compound Class | Key SAR Findings for MAO Inhibition | Target Selectivity | Reference(s) |
| Chalcone Analogs | Substitution pattern on aromatic rings influences selectivity. 2,4,6-trimethoxy substitution favors MAO-A. | MAO-A/MAO-B | nih.govnih.gov |
| Anilide Derivatives | Halogen substitution on N-phenyl ring and hydroxyl/nitrile groups on C3 phenyl ring enhance potency. | MAO-B | nih.gov |
| Xanthones | Showed selectivity towards MAO-A. | MAO-A | researchgate.net |
| Pyridazinobenzylpiperidine Derivatives | Position of substituents on the phenyl ring is crucial; 3-chloro substitution was most potent. | MAO-B | mdpi.com |
Elucidation of Structural Determinants for Antioxidant and Anti-inflammatory Effects
The antioxidant capacity of phenols is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. nih.govmdpi.com The stability of the resulting phenoxyl radical is a critical factor. nih.gov Structure-activity relationship studies have consistently shown that the presence of multiple hydroxyl groups, particularly in ortho or para positions, enhances antioxidant activity due to their strong electron-donating effects and the formation of stable quinone-like structures. nih.gov For example, polyphenols are generally more potent antioxidants than monophenols. nih.govmdpi.com The introduction of electron-donating groups, such as alkyl or alkoxy groups, can also increase antioxidant activity by stabilizing the phenoxyl radical. nih.gov
In the context of anti-inflammatory action, the mechanisms are often linked to antioxidant properties, as oxidative stress is a key contributor to inflammation. frontiersin.org Polyphenols can exert anti-inflammatory effects by modulating the activity of pro-inflammatory enzymes and signaling pathways. frontiersin.org For instance, some polyphenols can inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923). nih.gov The SAR for anti-inflammatory activity often mirrors that for antioxidant activity, with the phenolic hydroxyl groups playing a central role. In a series of substituted imidazoline-5-one derivatives, maintaining a sulfonamide moiety was found to be crucial for preserving anti-inflammatory activity. nih.gov
While direct SAR studies on this compound for these effects are not detailed in the provided search results, its phloroglucinol core, which is a trihydroxylated benzene (B151609) ring, provides a strong foundation for both antioxidant and anti-inflammatory activities. The prenyl and acyl substituents would further modulate this activity by influencing the compound's lipophilicity, steric hindrance, and electronic environment of the phenolic hydroxyl groups.
Table 3: Structural Features Influencing Antioxidant and Anti-inflammatory Activity
| Activity | Key Structural Determinants | Mechanism | Reference(s) |
| Antioxidant | Number and position of hydroxyl groups (ortho/para favored) | Hydrogen atom donation, stabilization of phenoxyl radical | nih.govnih.govmdpi.com |
| Electron-donating substituents (alkyl, alkoxy) | Stabilization of phenoxyl radical | nih.gov | |
| Anti-inflammatory | Phenolic hydroxyl groups | Scavenging of reactive oxygen species, inhibition of pro-inflammatory enzymes (e.g., COX) | frontiersin.orgnih.gov |
| Specific functional groups (e.g., sulfonamide in certain derivatives) | Interaction with enzyme active sites | nih.gov |
Comparative SAR Analysis with Co-occurring Xanthones and Other Hypericum Phytochemicals
Hypericum species are a rich source of various bioactive compounds, including xanthones, flavonoids, and other acylphloroglucinols, which often co-occur with this compound. researchgate.netresearchgate.net A comparative SAR analysis of these compounds provides valuable insights into the structural features that confer specific biological activities.
This compound and co-occurring xanthones have both been reported to possess antifungal and MAO inhibitory activities. researchgate.netresearchgate.net However, their potency and selectivity can differ based on their distinct core structures. Xanthones, which have a dibenzo-γ-pyrone skeleton, are structurally related to flavonoids and are known to be effective antifungal agents. researchgate.netmdpi.com Their mechanism of action can involve the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net The antifungal activity of xanthones is influenced by the substitution pattern on their aromatic rings. researchgate.net
In terms of MAO inhibition, xanthones have demonstrated a notable selectivity for MAO-A. researchgate.net A study of 59 natural and synthetic xanthones found that they were reversible and selective inhibitors of MAO-A, with the most active compound having an IC50 value of 40 nM. researchgate.net This selectivity is a key differentiator from many other classes of MAO inhibitors. The roots of Hypericum perforatum, which contain xanthones like garcinone C and γ-mangostin, have shown strong MAO-A inhibitory effects. researchgate.net
In contrast, the SAR of other phytochemicals like chalcones reveals that selectivity for MAO-A or MAO-B can be modulated by specific substitutions. nih.govnih.gov For example, while most chalcone analogs in one study showed a preference for MAO-B, the introduction of a 2,4,6-trimethoxy substitution pattern shifted the selectivity towards MAO-A. nih.govnih.gov
The anti-proliferative activity of xanthones has also been studied, with the position and number of hydroxyl and prenyl groups being significant factors. researchgate.net The presence of a hydroxyl group ortho to the carbonyl function of the xanthone (B1684191) scaffold was found to contribute significantly to cytotoxicity. researchgate.net
This comparative analysis underscores that while different classes of Hypericum phytochemicals may exhibit similar biological activities, the underlying SAR can be distinct. The rigid, planar structure of xanthones likely contributes to their selective interaction with MAO-A, whereas the more flexible structure of this compound and its derivatives may allow for interactions with a broader range of biological targets, with its activity being finely tuned by its prenyl and acyl substitutions.
Future Directions and Advanced Research Methodologies in Hyperbrasilone Studies
Omics-Based Approaches for Deeper Understanding of Hyperbrasilone Biology (e.g., Metabolomics, Proteomics)
The comprehensive biological understanding of this compound, a γ-pyrone first isolated from Hypericum brasiliense, remains in its nascent stages. colab.wsresearchgate.net Future research can significantly benefit from the application of "omics" technologies, such as metabolomics and proteomics, to elucidate its biosynthesis, mechanism of action, and physiological roles within its native biological systems.
Metabolomics can be employed to map the metabolic network of Hypericum brasiliense, identifying the precursors and intermediates of the this compound biosynthetic pathway. By comparing the metabolomes of high- and low-producing strains or tissues, researchers can pinpoint key enzymatic steps and regulatory choke-points. Such studies could also uncover other related bioactive compounds that may act in synergy with this compound. For instance, metabolomic approaches have been successfully used in traditional Chinese medicine to understand the complex interplay of herbal ingredients in a holistic manner. researchgate.net
Proteomics , the large-scale study of proteins, can identify the specific enzymes (e.g., synthases, transferases) involved in the construction of the this compound scaffold. By analyzing the proteome of H. brasiliense under different environmental conditions or developmental stages, it may be possible to correlate the expression of specific proteins with this compound accumulation. researchgate.net This approach has been instrumental in understanding the biosynthesis of other complex natural products. researchgate.net
The integration of metabolomic and proteomic data, often referred to as "multi-omics," offers a powerful strategy to build a comprehensive model of this compound production and function. This knowledge is a prerequisite for the metabolic engineering efforts described in section 8.3.
Advanced Computational Chemistry and Molecular Dynamics Simulations
Computational methods are indispensable in modern natural product research, offering insights that can guide and accelerate experimental work. For a compound like this compound, these tools can predict its interactions with biological targets and help in designing more potent and selective derivatives.
In Silico Ligand-Target Interactions and Binding Affinity Predictions
In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. scielo.br For this compound, docking studies could be performed against the active sites of various fungal enzymes to hypothesize its antifungal mechanism of action. For example, it could be docked against enzymes involved in cell wall synthesis or ergosterol (B1671047) biosynthesis, a known target for some antifungal agents. researchgate.net Molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules, can then be used to refine these docking poses and calculate binding free energies, providing a more accurate prediction of binding affinity. stanford.edumdpi.com These simulations can reveal the dynamic nature of the this compound-target interaction, highlighting key amino acid residues and transient interactions that stabilize the complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By synthesizing a series of this compound derivatives and evaluating their antifungal activity, a QSAR model could be developed. This model would identify the key structural features of this compound that are crucial for its activity. For example, the model might reveal the importance of the γ-pyrone ring, the hydroxyphenyl substituent, or the methyl groups for its antifungal properties. researchgate.net Such models have been successfully developed for other classes of natural products, like xanthones, to predict their activity against various biological targets. researchgate.netfrontiersin.org The insights from QSAR can guide the rational design of new this compound analogs with enhanced potency or improved pharmacokinetic properties. youtube.com
Biotechnological Production and Metabolic Engineering for Enhanced this compound Production
The reliance on natural extraction from Hypericum brasiliense for obtaining this compound can be a significant bottleneck for further research and potential commercialization due to low yields and variability. researchgate.net Biotechnological approaches, particularly metabolic engineering, offer a promising alternative for sustainable and scalable production.
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to overproduce a desired compound. rsc.orgnih.gov The first step towards engineering this compound production is the elucidation of its biosynthetic pathway using the omics approaches described in section 8.1. Once the genes encoding the biosynthetic enzymes are identified, they can be introduced into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-established platforms for producing valuable chemicals. youtube.com
Further optimization of the microbial host would likely be necessary to enhance yields. This can involve increasing the supply of precursor molecules, eliminating competing metabolic pathways, and optimizing fermentation conditions. singerinstruments.com The "design-build-test-learn" cycle, an iterative process of designing and constructing engineered strains, testing their production, and learning from the results to inform the next design, is a cornerstone of modern metabolic engineering. youtube.com While the commercial application of this technology for complex plant secondary metabolites is still challenging, it represents a key future direction for ensuring a stable supply of this compound. nih.govresearchgate.net
Exploration of Novel Biological Activities and Therapeutic Potential
While this compound is primarily known for its antifungal activity against Cladosporium cucumerinum, its full therapeutic potential is likely unexplored. colab.wsresearchgate.netiupac.org The genus Hypericum is a rich source of bioactive compounds with a wide range of pharmacological effects, including antidepressant, antiviral, and antibacterial activities. researchgate.netresearchgate.net This suggests that this compound itself, or its derivatives, may possess other valuable biological properties.
For instance, xanthones isolated alongside this compound from H. brasiliense have shown inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in depression. colab.wsresearchgate.net It would be worthwhile to screen this compound for MAO inhibition and other neurological activities. Furthermore, extracts from H. brasiliense have demonstrated antioxidant potential, mitigating UVA-induced cellular damage. researchgate.net Investigating the antioxidant capacity of pure this compound is a logical next step.
A systematic screening of this compound against a broad panel of biological targets, including cancer cell lines, viruses, and various enzymes, could uncover novel therapeutic applications. The discovery of any new activity would open up new avenues for research and development, potentially leading to the creation of new drug candidates based on the this compound scaffold. nih.gov
Challenges and Strategic Research Opportunities for this compound Development
The development of this compound from a laboratory curiosity to a potential therapeutic or agrochemical agent faces several challenges that also represent strategic research opportunities.
Challenges:
Limited Supply: The current reliance on extraction from its natural source, Hypericum brasiliense, limits the amount of pure compound available for extensive research.
Incomplete Biological Profile: The mechanism of its antifungal action is unknown, and its broader pharmacological profile has not been systematically investigated.
Lack of Advanced Studies: There is a significant gap in the application of modern research methodologies, such as computational modeling and omics technologies, specifically to this compound.
Biosynthetic Pathway Unknown: The genes and enzymes responsible for its production in H. brasiliense have not been identified, hindering efforts in metabolic engineering.
Strategic Research Opportunities:
Pathway Elucidation and Metabolic Engineering: A major opportunity lies in using genomic, transcriptomic, and metabolomic data to uncover the biosynthetic pathway of this compound. This would pave the way for its heterologous production in microbial systems, ensuring a sustainable supply.
Computational and Synthetic Chemistry: The application of in silico modeling can accelerate the discovery of its biological targets and guide the synthesis of optimized derivatives with improved activity and drug-like properties.
Expanded Biological Screening: A comprehensive screening program for this compound against a diverse range of biological targets could reveal novel therapeutic potentials beyond its known antifungal activity.
Synergistic Studies: Investigating the potential synergistic effects of this compound with other compounds isolated from H. brasiliense, such as the co-occurring xanthones, could lead to the development of more effective combination therapies. researchgate.net
Addressing these challenges through a concerted research effort will be crucial to unlocking the full potential of this compound as a valuable natural product.
Q & A
Q. What novel methodologies could address gaps in this compound’s pharmacokinetic profiling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
